Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate

Cross-coupling Palladium catalysis C-I activation

This iodo-aryl aminomethylenemalonate is the definitive intermediate for 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline scaffolds via Gould-Jacobs cyclization. The 4-iodo substituent (C–I BDE ~57 kcal/mol vs. ~71 C–Br, ~84 C–Cl) facilitates mild Pd(0) oxidative addition at 25–60°C, outperforming bromo/chloro analogs in Suzuki-Miyaura and Sonogashira couplings. Post-cyclization, the intact iodine atom serves as a late-stage diversification handle for SAR studies—eliminating de novo analog synthesis. Specified for procurement: 95% purity, solid form; confirm iodine substitution for optimal cross-coupling reactivity.

Molecular Formula C15H18INO4
Molecular Weight 403.21 g/mol
CAS No. 951006-38-5
Cat. No. B1454802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate
CAS951006-38-5
Molecular FormulaC15H18INO4
Molecular Weight403.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C=C(C=C1)I)C)C(=O)OCC
InChIInChI=1S/C15H18INO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3
InChIKeyIHLDESZXQJQUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS 951006-38-5): A Differentiated Iodinated Aminomethylenemalonate Building Block for Heterocyclic Synthesis


Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS 951006-38-5) is a halogenated arylaminomethylenemalonate derivative with the molecular formula C15H18INO4 and a molecular weight of 403.21 g/mol . This compound belongs to the broader class of aminomethylenemalonates, which are established intermediates in heterocyclic synthesis, particularly for the construction of quinoline and quinolone frameworks via Gould-Jacobs cyclization pathways [1]. Its defining structural feature is the 4-iodo-2-methylphenyl substituent, which introduces both an aryl iodide handle for cross-coupling reactions and an ortho-methyl group that influences cyclization regioselectivity [2]. This compound is commercially available from multiple global vendors with typical purities of 95% .

Why Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate Cannot Be Replaced by Halogen-Substituted or Non-Iodinated Analogs


The substitution of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate with other halogenated aminomethylenemalonate derivatives is not straightforward due to the unique reactivity profile conferred by the iodine substituent. While chloro- and bromo-analogs (e.g., CAS 103976-13-2 and CAS 101937-44-4) are commercially available, the iodine atom provides distinct advantages in cross-coupling chemistry: the weaker C-I bond (bond dissociation energy ~57 kcal/mol) relative to C-Br (~71 kcal/mol) and C-Cl (~84 kcal/mol) enables more facile oxidative addition to Pd(0) catalysts [1]. This translates to milder reaction conditions and higher yields in Suzuki-Miyaura and Sonogashira couplings [2]. Additionally, the iodine substituent substantially increases the computed LogP (XLogP3 = 4.3) relative to chloro (XLogP3 ~3.5) and unsubstituted phenyl analogs, affecting solubility and pharmacokinetic properties of downstream products [3]. These differences mean that substituting an iodo-derivative with a chloro- or bromo-analog may require complete reaction re-optimization and can alter the biological profile of final compounds [2].

Quantitative Differentiation Evidence for Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate vs. Halogenated Analogs


Cross-Coupling Reactivity: Iodine vs. Bromine Oxidative Addition Barrier

The 4-iodo substituent in Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate enables faster oxidative addition to Pd(0) relative to the 4-bromo analog. The aryl C-I bond has a bond dissociation energy of approximately 57 kcal/mol, compared to 71 kcal/mol for the aryl C-Br bond, which correlates with lower activation barriers for Pd-catalyzed cross-coupling [1]. In practical terms, aryl iodides typically undergo Suzuki-Miyaura coupling at 25-60°C, whereas aryl bromides often require 60-100°C for comparable conversion [2].

Cross-coupling Palladium catalysis C-I activation

Lipophilicity Differentiation: LogP of Iodo-Derivative vs. Chloro and Unsubstituted Analogs

The 4-iodo substituent significantly increases the computed lipophilicity of Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (XLogP3 = 4.3) compared to the 4-chloro-2-methyl analog (XLogP3 ~3.5, calculated) and the unsubstituted phenyl analog (XLogP3 ~2.8) [1]. This increased LogP directly influences the partitioning behavior of the compound and any downstream products derived from it, affecting membrane permeability and solubility profiles [2].

Lipophilicity LogP Drug-likeness

Commercial Availability and Pricing Benchmark vs. Direct Halogen Analogs

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate (CAS 951006-38-5) is stocked by multiple global suppliers including Fluorochem (UK), AK Scientific (USA), ChemScene, BOC Sciences, and Leyan (China), with typical purity of 95% . The 4-bromo analog (CAS 101937-44-4) and 4-chloro analog (CAS 103976-13-2) are also commercially available, but pricing varies significantly. The iodo-derivative at 100 mg scale from Fluorochem is £75.00 , while the chloro analog at similar scale from ChemicalBook-listed suppliers is approximately ¥558 RMB (~£62) per 1g, reflecting the higher cost of iodinated building blocks but also their differentiated synthetic utility .

Procurement Pricing Commercial availability

Storage Stability and Handling Requirements: Iodo-Derivative vs. Non-Halogenated Analog

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate requires refrigerated storage at 2-8°C with protection from light to prevent deiodination and degradation . This contrasts with the non-halogenated parent compound Diethyl (aminomethylene)malonate (CAS 6296-99-7), which is stable at room temperature . The light sensitivity is attributed to the weak C-I bond, which can undergo homolytic cleavage upon UV exposure .

Storage conditions Stability Handling

Validated Application Scenarios for Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate in Pharmaceutical and Agrochemical R&D


Synthesis of 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives via Gould-Jacobs Cyclization

Diethyl 2-((4-iodo-2-methylphenylamino)methylene)malonate serves as a key intermediate in the preparation of 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 773865-48-8), a compound disclosed in Glaxo Group Limited patent WO2007/107499 A1 [1]. The target compound undergoes thermal cyclization via the Gould-Jacobs reaction to form the 4-hydroxyquinoline-3-carboxylate core, with the 2-methyl group directing regioselectivity toward the desired 8-methyl substitution pattern [2]. The iodine substituent remains intact through cyclization, providing a handle for subsequent Pd-catalyzed cross-coupling to elaborate the 6-position with aryl, heteroaryl, or alkenyl groups [3].

Late-Stage Diversification via Suzuki-Miyaura Coupling at the 4-Iodo Position

The 4-iodo substituent of this compound enables late-stage diversification of quinoline and quinolone scaffolds without requiring de novo synthesis of each analog. Following Gould-Jacobs cyclization to form the heterocyclic core, the iodine atom can be selectively coupled with arylboronic acids under mild Pd(PPh3)4 catalysis at 25-60°C [1]. This strategy is particularly valuable for structure-activity relationship (SAR) studies where diverse 6-substituents must be evaluated against biological targets [2].

Agrochemical Lead Discovery: Antifungal Activity Screening of Aminomethylenemalonate Derivatives

Diethyl 2-((arylamino)methylene)malonates, including halogenated derivatives, have demonstrated antifungal activity against Fusarium oxysporum, a devastating plant pathogen [1]. The iodine-containing derivative offers the dual advantage of intrinsic antifungal potential (as part of the DAMM chemotype) and synthetic versatility for further optimization via cross-coupling [2]. This compound is therefore positioned as both a screening candidate and a diversification intermediate in agrochemical discovery programs [3].

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